3,4-Bis(pentafluoroethyl)-1H-pyrazole: Structural Profiling, Synthetic Workflows, and Application Dynamics
3,4-Bis(pentafluoroethyl)-1H-pyrazole: Structural Profiling, Synthetic Workflows, and Application Dynamics
As a Senior Application Scientist, I approach the molecular design of highly fluorinated heterocycles not merely as an exercise in synthesis, but as a strategic modulation of physicochemical space. The compound 3,4-bis(pentafluoroethyl)-1H-pyrazole represents a highly specialized scaffold in modern drug discovery and agrochemical development. By replacing standard alkyl or trifluoromethyl (-CF3) groups with bulkier, more lipophilic pentafluoroethyl (-C2F5) moieties, we fundamentally alter the molecule's electronic distribution, metabolic stability, and target residence time.
This whitepaper provides an in-depth technical guide to the structural properties, self-validating synthetic protocols, and pharmacological applications of 3,4-bis(pentafluoroethyl)-1H-pyrazole and its derivatives[1].
Structural and Physicochemical Profiling
The pyrazole core is a versatile five-membered nitrogen heterocycle. However, the introduction of two -C2F5 groups at the C3 and C4 positions exerts a profound electron-withdrawing effect. This dense fluorination significantly increases the acidity of the N-H proton while creating a robust steric shield around the pyrazole ring, protecting it from oxidative metabolism (e.g., Cytochrome P450-mediated degradation).
Polyfluorinated pyrazoles exhibit high lipophilicity and thermal stability, making them invaluable in the development of new chemical entities with specific functionalities[2]. The physicochemical parameters of 3,4-bis(pentafluoroethyl)-1H-pyrazole are summarized below.
Table 1: Physicochemical and Electronic Properties
| Property | Value / Description | Causality / Rationale |
| Molecular Formula | C7H2F10N2 | Core pyrazole ring substituted with two -C2F5 groups. |
| Molecular Weight | 304.09 g/mol | Significant mass contribution from 10 fluorine atoms. |
| Lipophilicity (LogP) | ~4.5 - 5.0 | The -C2F5 groups drastically increase hydrophobicity compared to -CH3 or -CF3 analogs, enhancing membrane permeability. |
| pKa (N-H) | ~10.5 - 11.5 | The strong inductive electron-withdrawing effect of the perfluoroalkyl groups stabilizes the conjugate base, increasing N-H acidity. |
| Hydrogen Bonding | 1 Donor, 12 Acceptors | The N-H group remains available for critical H-bond donor interactions within receptor binding pockets. |
Synthetic Workflows and Mechanistic Insights
Direct perfluoroalkylation of an unsubstituted pyrazole ring is highly inefficient due to the electron-deficient nature of the heterocycle. Instead, straightforward practical synthetic approaches to highly fluorinated pyrazoles often rely on building block assembly or late-stage cross-coupling[3]. A highly reliable method involves the palladium-catalyzed cross-coupling of 4-iodo-3-pentafluoroethyl-1H-pyrazole [4] with a perfluoroalkylating agent.
Protocol: Pd-Catalyzed Cross-Coupling Synthesis
Rationale: We utilize (pentafluoroethyl)trimethylsilane (TMS-C2F5) as the perfluoroalkyl source. Silver fluoride (AgF) is employed as an essential activator; it cleaves the Si-C bond to generate a highly reactive Ag-C2F5 intermediate, which readily transmetallates onto the Palladium center.
Step-by-Step Methodology:
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Catalyst Preparation: In an inert atmosphere (glovebox), charge a Schlenk flask with Pd(OAc)2 (5 mol%), Xantphos ligand (10 mol%), and AgF (2.0 equiv). Causality: Xantphos provides the necessary bite angle to stabilize the Pd(II) intermediate and promote reductive elimination.
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Substrate Addition: Dissolve 4-iodo-3-pentafluoroethyl-1H-pyrazole (1.0 equiv) in anhydrous DMF and add to the flask.
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Reagent Introduction: Slowly introduce TMS-C2F5 (2.0 equiv) at 0 °C. Causality: Low temperatures prevent the premature decomposition of the active perfluoroalkylating species before transmetallation can occur.
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Reaction Execution: Seal the flask and heat to 80 °C for 16 hours. Causality: Reductive elimination of perfluoroalkyl groups from Pd(II) is notoriously sluggish due to the strong electron-withdrawing nature of the -C2F5 ligand; thermal energy is required to overcome this high activation barrier.
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Purification: Quench with water, extract with ethyl acetate, dry over Na2SO4, and purify via silica gel chromatography.
Synthetic workflow for 3,4-bis(pentafluoroethyl)-1H-pyrazole via cross-coupling.
Analytical Characterization and Self-Validation
To ensure absolute trustworthiness in downstream biological assays, the structural integrity of the synthesized compound must be verified through a self-validating multi-nuclear NMR workflow.
Protocol: Multi-Nuclear NMR Validation
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1H NMR (500 MHz, CDCl3): Verify the presence of the highly deshielded pyrazole C5 proton (singlet, ~8.2 ppm) and the broad N-H exchangeable proton (~13.0 ppm).
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19F NMR (470 MHz, CDCl3, 1H-decoupled): This is the critical validation step. You must observe exactly four distinct multiplets corresponding to the two non-equivalent -C2F5 groups at C3 and C4. The -CF3 resonances typically appear around -83 ppm, and the -CF2- resonances around -112 ppm.
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13C NMR (125 MHz, CDCl3): The -C2F5 carbons will exhibit complex splitting patterns (triplets of quartets) due to extensive C-F spin-spin coupling (1JCF ~ 280 Hz, 2JCF ~ 30 Hz).
Validation Checkpoint: If the 19F spectrum integrates to anything other than exactly 10 fluorine atoms (two -CF3 signals integrating to 3F each, and two -CF2- signals integrating to 2F each), it indicates incomplete cross-coupling or the presence of mono-substituted byproducts, necessitating immediate re-purification via preparative HPLC.
Pharmacological and Agrochemical Applications
Highly fluorinated pyrazoles have demonstrated exceptional utility in both medicinal chemistry and agrochemical crop protection. Bis-pyrazole coordination complexes have been identified as potent antibacterial and antifungal agents[5], and specific trifluoromethyl-substituted pyrazoles act as potent growth inhibitors of drug-resistant bacteria, including MRSA[6].
In agrochemical applications, the bulky -C2F5 groups are utilized to target specific hydrophobic pockets in insect cation channels. The binding of these fluorinated pyrazoles to copper oxide ion channels leads to an allosteric shift, causing an influx of intracellular Ca2+ ions, which disrupts cellular homeostasis and induces apoptosis[2].
Pharmacological modulation pathway of highly fluorinated pyrazoles.
By leveraging the unique steric and electronic properties of the bis(pentafluoroethyl) substitution, researchers can continue to push the boundaries of bioisosteric design, achieving unprecedented target affinity and metabolic resilience.
Sources
- 1. Page loading... [guidechem.com]
- 2. CAS 14704-41-7: 3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. 4-iodo-3-pentafluoroethyl-1H-pyrazole - CAS号 866639-13-6 - 摩熵化学 [molaid.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
